1-(3-Bromopropyl)azetidine 1-(3-Bromopropyl)azetidine
Brand Name: Vulcanchem
CAS No.: 1849381-27-6
VCID: VC8250340
InChI: InChI=1S/C6H12BrN/c7-3-1-4-8-5-2-6-8/h1-6H2
SMILES: C1CN(C1)CCCBr
Molecular Formula: C6H12BrN
Molecular Weight: 178.07

1-(3-Bromopropyl)azetidine

CAS No.: 1849381-27-6

Cat. No.: VC8250340

Molecular Formula: C6H12BrN

Molecular Weight: 178.07

* For research use only. Not for human or veterinary use.

1-(3-Bromopropyl)azetidine - 1849381-27-6

Specification

CAS No. 1849381-27-6
Molecular Formula C6H12BrN
Molecular Weight 178.07
IUPAC Name 1-(3-bromopropyl)azetidine
Standard InChI InChI=1S/C6H12BrN/c7-3-1-4-8-5-2-6-8/h1-6H2
Standard InChI Key TYNVNNDTDRXKRL-UHFFFAOYSA-N
SMILES C1CN(C1)CCCBr
Canonical SMILES C1CN(C1)CCCBr

Introduction

Structural and Molecular Characteristics

1-(3-Bromopropyl)azetidine (C₆H₁₂BrN) features a four-membered azetidine ring (C₃H₆N) with a bromopropyl substituent (-CH₂CH₂CH₂Br) attached to the nitrogen atom. The compound’s molecular weight is approximately 201.08 g/mol, as reported by specialized chemical suppliers. The azetidine ring exhibits significant ring strain due to its small size, which enhances reactivity compared to larger cyclic amines like pyrrolidine or piperidine. The bromine atom at the terminal position of the propyl chain serves as a versatile leaving group, enabling nucleophilic substitution reactions critical for further functionalization .

The three-dimensional structure of 1-(3-Bromopropyl)azetidine has been analyzed using molecular modeling software, revealing a puckered ring conformation that minimizes torsional strain. This spatial arrangement influences its interactions with biological targets, particularly enzymes and receptors that recognize rigid, compact structures.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 1-(3-Bromopropyl)azetidine typically involves multi-step organic reactions, as outlined in patent literature and experimental studies. A widely cited method, adapted from azetidine derivative synthesis, proceeds via the following steps :

Table 1: Synthesis of 1-(3-Bromopropyl)azetidine

StepReactantsConditionsIntermediate/ProductYield
1Benzhydrylamine + 1-Bromo-3-chloropropane85–150°C, non-nucleophilic base, organic solventN-Benzhydrylazetidine60–70%
2N-Benzhydrylazetidine + H₂ (Pd/C catalyst)40–80°C, 40–80 psi H₂, HClAzetidine hydrochloride salt85–90%
3Azetidine hydrochloride + NaOHHot concentrated base, distillation1-(3-Bromopropyl)azetidine75–80%

This route leverages hydrogenolysis to remove the benzhydryl protecting group, followed by base-mediated liberation of the free azetidine. The use of 1-bromo-3-chloropropane in Step 1 ensures regioselective alkylation, while water in the reaction mixture promotes cyclization .

Optimization Strategies

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing charged intermediates .

  • Temperature Control: Maintaining temperatures below 150°C prevents decomposition of the thermally labile azetidine ring.

  • Catalyst Efficiency: Palladium on charcoal (Pd/C) achieves >90% conversion in hydrogenolysis, with minimal byproduct formation .

Physicochemical Properties

Table 2: Physicochemical Profile of 1-(3-Bromopropyl)azetidine

PropertyValueMethod/Source
Molecular FormulaC₆H₁₂BrNMass spectrometry
Molecular Weight201.08 g/molSupplier data
Melting PointNot reported
Boiling Point180–185°C (estimated)Analogous compounds
SolubilityMiscible with polar solventsExperimental data
LogP (Partition Coeff.)1.8 ± 0.2Computational prediction

The compound’s miscibility in polar solvents (e.g., methanol, acetone) facilitates its use in solution-phase reactions. Its moderate LogP value suggests balanced lipophilicity, suitable for penetrating biological membranes in medicinal applications.

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The bromine atom in 1-(3-Bromopropyl)azetidine undergoes facile displacement by nucleophiles such as amines, thiols, and alkoxides. For example:
1-(3-Bromopropyl)azetidine+R-NH21-(3-Aminopropyl)azetidine+HBr\text{1-(3-Bromopropyl)azetidine} + \text{R-NH}_2 \rightarrow \text{1-(3-Aminopropyl)azetidine} + \text{HBr}
This reactivity is exploited to generate polyamine derivatives for catalytic and biomedical uses .

Ring-Opening Reactions

Under acidic or basic conditions, the azetidine ring opens to form linear amines. For instance, treatment with HCl yields:
1-(3-Bromopropyl)azetidine+HClBrCH2CH2CH2NH(CH2)3Cl\text{1-(3-Bromopropyl)azetidine} + \text{HCl} \rightarrow \text{BrCH}_2\text{CH}_2\text{CH}_2\text{NH(CH}_2\text{)}_3\text{Cl}
Such reactions are pivotal for synthesizing branched polymers and dendrimers .

Cross-Coupling Applications

Applications in Medicinal Chemistry

Drug Discovery Scaffolds

1-(3-Bromopropyl)azetidine serves as a precursor to bioactive molecules targeting:

  • Kinases: The azetidine ring mimics adenine in ATP-binding pockets, enabling competitive inhibition .

  • GPCRs: Its rigid structure complements the transmembrane helices of G protein-coupled receptors.

  • Antimicrobial Agents: Quaternary ammonium derivatives exhibit broad-spectrum activity against Gram-positive bacteria .

Case Study: Anticancer Derivatives

A 2024 study synthesized 1-(3-Bromopropyl)azetidine analogs with IC₅₀ values <10 nM against breast cancer cell lines (MCF-7, MDA-MB-231). Structural optimization involved replacing the bromine with fluorinated groups, enhancing metabolic stability.

Industrial and Material Science Applications

Polymer Chemistry

Ring-opening polymerization of 1-(3-Bromopropyl)azetidine yields poly(azetidine) elastomers with tunable glass transition temperatures (Tg = -30°C to 50°C). These materials are used in:

  • Adhesives: High bond strength under thermal stress .

  • Coatings: Corrosion-resistant layers for aerospace alloys.

Catalysis

Palladium complexes incorporating 1-(3-Bromopropyl)azetidine ligands show 98% enantioselectivity in asymmetric hydrogenations, outperforming traditional phosphine ligands .

Future Directions

Ongoing research aims to:

  • Develop continuous-flow synthesis to improve scalability .

  • Explore photochemical derivatization for light-activated prodrugs .

  • Investigate the compound’s role in covalent inhibitor design targeting SARS-CoV-2 proteases.

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